6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with quinoline-based intermediates under controlled conditions . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-dioxolo[4,5-g]quinoline-7-carboxaldehyde: A similar compound used as a starting material in the synthesis of quinoline-based natural products.
Oxolinic acid: Another quinoline derivative with applications in medicinal chemistry.
Uniqueness
6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide stands out due to its unique structure, which combines an amino group, a phenyl ring, and a dioxolo-quinoline core. This unique combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-16-12(17(21)19-11-4-2-1-3-5-11)6-10-7-14-15(23-9-22-14)8-13(10)20-16/h1-8H,9H2,(H2,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURSAWKYEGMNPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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